![molecular formula C19H15N3O2 B2672508 N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide CAS No. 2034537-25-0](/img/structure/B2672508.png)
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide
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Overview
Description
“N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide” is a small molecule . It belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .
Molecular Structure Analysis
The molecular structure of this compound includes a furan ring attached to a pyridine ring via a methylene bridge . The other end of the methylene bridge is attached to an indole ring, which is further substituted with a carboxamide group .Scientific Research Applications
Chemical Synthesis and Transformation
Research has explored the acid-catalyzed transformations of related furan-containing compounds, leading to the synthesis of new fused heterocyclic systems, such as pyrrolo[1,2-a][1,4]diazocine derivatives. These studies highlight the versatility of furan derivatives as precursors for synthesizing complex heterocyclic structures, which could be relevant to N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide in developing novel chemical entities with potential pharmaceutical applications (Stroganova, Vasilin, & Krapivin, 2016).
Pharmaceutical Development
Compounds structurally related to N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide have been investigated for their potential as bioisosteres of known pharmacological agents. For instance, substituted furo[3,2-b]pyridines have been studied as bioisosteres for 5-HT(1F) receptor agonists, indicating that furan and pyridine-containing compounds could play a significant role in the development of new treatments for acute migraine (Mathes et al., 2004).
Antiprotozoal Agents
Research on dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which share structural motifs with the compound , has demonstrated significant antiprotozoal activity. Such studies underscore the potential of furan and pyridine-containing compounds in the development of novel antiprotozoal agents, with implications for treating diseases caused by protozoan parasites (Ismail et al., 2004).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c23-19(17-9-14-4-1-2-5-16(14)22-17)21-11-13-8-15(12-20-10-13)18-6-3-7-24-18/h1-10,12,22H,11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGHNGXQLVUXBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=CC(=CN=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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